molecular formula C15H11Cl2F B161415 (Z)-1-Chloro-2-(3-chloro-2-(4-fluorophenyl)prop-1-en-1-yl)benzene CAS No. 133001-05-5

(Z)-1-Chloro-2-(3-chloro-2-(4-fluorophenyl)prop-1-en-1-yl)benzene

Cat. No. B161415
M. Wt: 281.1 g/mol
InChI Key: JSTUCVNHFRSOGR-UKTHLTGXSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Imidazole shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .


Physical And Chemical Properties Analysis

1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Crystal Structure and Synthesis

  • Synthesis and Structural Analysis : Research on compounds closely related to the query often involves the synthesis and crystallographic analysis to understand molecular conformations and potential interactions. For instance, studies on chalcone derivatives and their synthesis through Claisen-Schmidt condensation reactions offer insights into the molecular structure, showcasing how dihedral angles and intra-molecular interactions contribute to the stability and reactivity of such compounds (Salian et al., 2018).

  • Molecular Configuration and Properties : Investigations into compounds like "(Z)-3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-1-morpholinoprop-2-en-1-one" reveal the importance of molecular configuration (e.g., Z conformation) on the properties of the compounds. Such studies often include detailed analyses of molecular geometry, highlighting the role of dihedral angles between aromatic rings in determining the compound's physical and chemical characteristics (Chai & Liu, 2011).

Potential Applications

  • Antimicrobial Activity : Some derivatives of structurally related compounds have been explored for their antimicrobial properties. For example, novel compounds containing arylprop-2-en-1-one structures have shown potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungi, suggesting the potential for these compounds to be developed into new antimicrobial agents (Liaras et al., 2011).

  • Herbicidal and Pesticidal Activities : Research has also extended into the agricultural domain, where derivatives of chloro- and fluoro-substituted phenyl compounds have been synthesized and tested for their efficacy as herbicides and pesticides. This underscores the diverse applicability of these compounds, ranging from pharmaceuticals to agricultural chemicals (Hwang et al., 2005).

Future Directions

Given the wide range of biological activities exhibited by imidazole and its derivatives, there is significant potential for the development of new drugs based on this structure .

properties

IUPAC Name

1-chloro-2-[(Z)-3-chloro-2-(4-fluorophenyl)prop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2F/c16-10-13(11-5-7-14(18)8-6-11)9-12-3-1-2-4-15(12)17/h1-9H,10H2/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTUCVNHFRSOGR-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(CCl)C2=CC=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\CCl)/C2=CC=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-Chloro-2-(3-chloro-2-(4-fluorophenyl)prop-1-en-1-yl)benzene

CAS RN

133001-05-5
Record name 1-Chloro-2-[(1Z)-3-chloro-2-(4-fluorophenyl)-1-propen-1-yl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133001-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-2-[(1Z)-3-chloro-2-(4-fluorophenyl)-1-propen-1-yl]
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